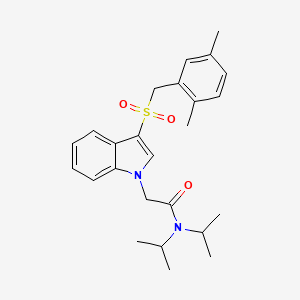
2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a complex organic compound that features a sulfonyl group attached to an indole ring, which is further substituted with a 2,5-dimethylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide typically involves multiple steps. One common approach is to start with the preparation of the indole core, followed by the introduction of the sulfonyl group and the 2,5-dimethylbenzyl substituent. The final step involves the acylation of the indole nitrogen with N,N-diisopropylacetamide.
Indole Synthesis: The indole core can be synthesized using Fischer indolization, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Indole-2,3-diones and sulfonic acids.
Reduction: Sulfides and thiols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and sulfonyl groups. These interactions can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide: Similar structure but lacks the 2,5-dimethyl substitution on the benzyl group.
2-(3-((2,5-Dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-acetamide: Similar structure but lacks the N,N-diisopropyl substitution.
Uniqueness
The presence of both the 2,5-dimethylbenzyl and N,N-diisopropylacetamide groups makes 2-(3-((2,5-dimethylbenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide unique. These groups can influence the compound’s physical and chemical properties, such as solubility and reactivity, as well as its biological activity .
Eigenschaften
IUPAC Name |
2-[3-[(2,5-dimethylphenyl)methylsulfonyl]indol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3S/c1-17(2)27(18(3)4)25(28)15-26-14-24(22-9-7-8-10-23(22)26)31(29,30)16-21-13-19(5)11-12-20(21)6/h7-14,17-18H,15-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNLJKUIVOZAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)
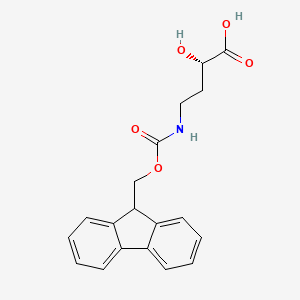
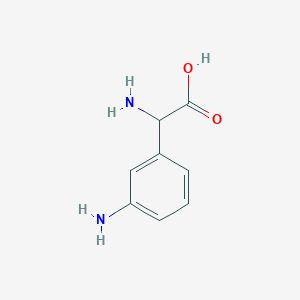

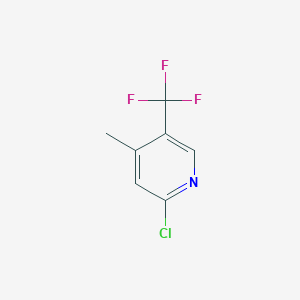
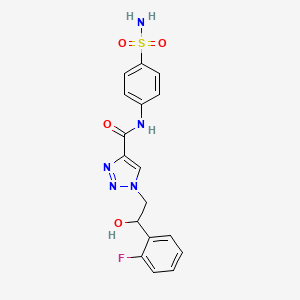
![2-[5-(2-Chloropropanoylamino)pyridin-2-yl]oxybenzamide](/img/structure/B3001437.png)
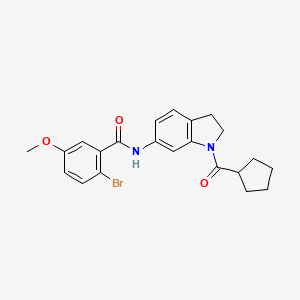
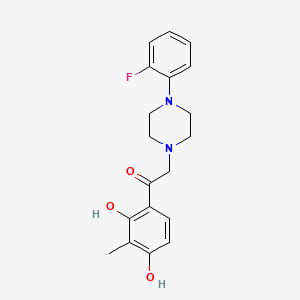
![2-(4-ethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B3001441.png)
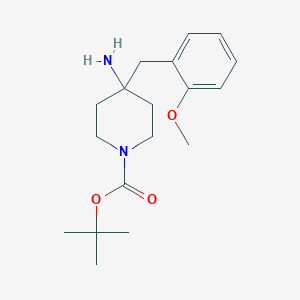
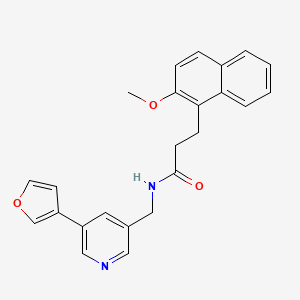
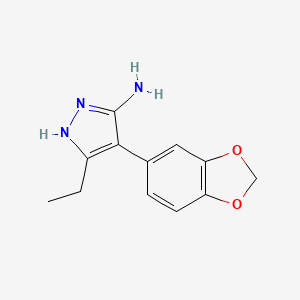
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B3001447.png)
